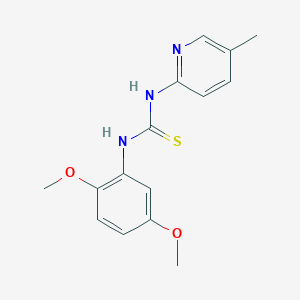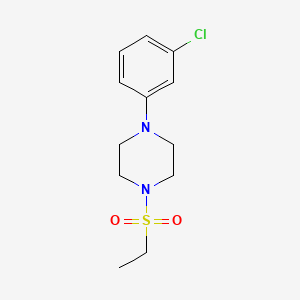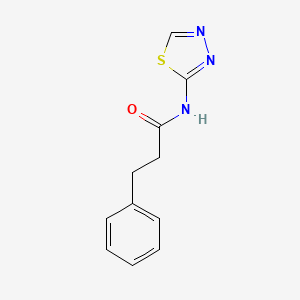
1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene is an organic compound that belongs to the class of nitroalkenes. It is a yellow crystalline solid that has been widely used in scientific research due to its unique chemical properties. This compound has a wide range of applications in various fields of science, including chemistry, biochemistry, pharmacology, and material science. In
Wirkmechanismus
The mechanism of action of 1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene is not fully understood. However, it is believed to act as a Michael acceptor, which can react with various nucleophiles such as thiols, amines, and carboxylic acids. This compound has also been shown to exhibit cytotoxicity against various cancer cell lines, which suggests that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to exhibit antibacterial and antifungal activity against various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene is its unique chemical properties, which make it a versatile building block in organic synthesis. This compound has also been shown to exhibit cytotoxicity against various cancer cell lines, which suggests that it may have potential as an anticancer agent. However, one of the main limitations of this compound is its toxicity, which can pose a risk to researchers working with it in the laboratory.
Zukünftige Richtungen
There are several future directions for the research on 1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene. One of the main directions is the development of new synthetic methods for this compound and its derivatives. Another direction is the investigation of its potential as an anticancer agent and the development of new analogs with improved cytotoxicity. Additionally, the investigation of its antibacterial and antifungal activity and the development of new derivatives with improved activity is another potential direction for future research.
Synthesemethoden
The synthesis of 1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene can be achieved through several methods. One of the most commonly used methods involves the reaction of benzyloxybenzaldehyde with bromine and nitromethane in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene has been widely used in scientific research due to its unique chemical properties. It has been used as a building block in the synthesis of various organic compounds, including nitroalkenes, nitroalkanes, and nitroarenes. This compound has also been used as a reagent in the synthesis of various natural products, including alkaloids and steroids.
Eigenschaften
IUPAC Name |
2-bromo-4-[(E)-2-nitroethenyl]-1-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-14-10-12(8-9-17(18)19)6-7-15(14)20-11-13-4-2-1-3-5-13/h1-10H,11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPVCLKFPWXUBP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cyclohexyl [(2-nitrophenyl)thio]acetate](/img/structure/B5702932.png)







![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5703011.png)